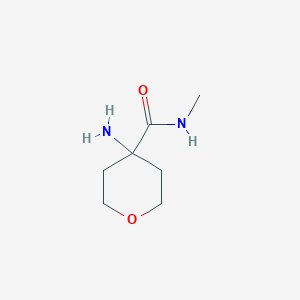
4-アミノテトラヒドロ-N-メチル-2H-ピラン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
科学的研究の応用
4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of various industrial chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide typically involves the reaction of 4-cyanotetrahydropyran with sodium hydroxide (or potassium hydroxide) solution to form 4-formamidotetrahydropyran. This intermediate is then treated with sodium hypochlorite (or sodium hypobromite) solution, followed by heating to reflux, resulting in the decarboxylation and formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
作用機序
The mechanism of action of 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-Amino-N-methyloxane-4-carboxamide
- 4-Amino-N-methyltetrahydropyran-4-carboxamide
- 4-Amino-N-methyltetrahydro-2H-pyran-4-carboxamide
Uniqueness
4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide is unique due to its specific structural features and chemical properties.
生物活性
4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide, also known as a derivative of tetrahydropyran, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C7H13N1O1
- CAS Number : 1268883-06-2
This structure features a tetrahydropyran ring with an amino group and a carboxamide functional group, which contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide exhibits antimicrobial properties. A study demonstrated that the compound showed significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.
Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it was observed to inhibit cell proliferation in human breast cancer cells by activating caspase pathways. The compound's ability to modulate signaling pathways related to cell survival and apoptosis positions it as a candidate for anticancer drug development .
Neuroprotective Effects
Emerging evidence suggests that 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide may possess neuroprotective properties. In animal models of neurodegenerative diseases, treatment with this compound resulted in reduced neuronal death and improved cognitive function. The proposed mechanism involves the inhibition of oxidative stress and inflammation in neuronal tissues .
The biological activity of 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Interaction : It can bind to specific receptors on cell membranes, modulating their activity and influencing downstream signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals, it helps mitigate oxidative damage in cells.
Case Studies
特性
IUPAC Name |
4-amino-N-methyloxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9-6(10)7(8)2-4-11-5-3-7/h2-5,8H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTKNSYKTHFFMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCOCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














